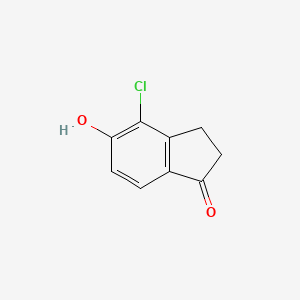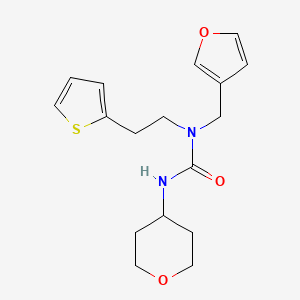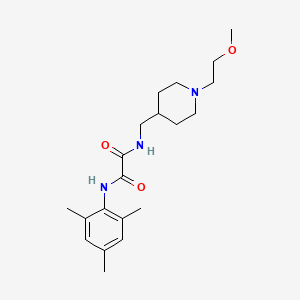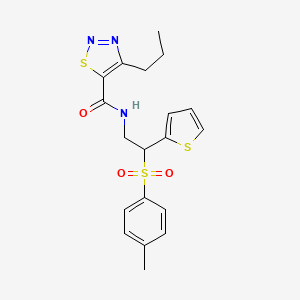
4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one” is a derivative of 2,3-dihydro-1H-inden-1-one . The indenone structure is a fused molecule containing cyclopentanone and a benzene ring .
Synthesis Analysis
The synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives has been successfully achieved. A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-inden-1-one, a core structure in “this compound”, is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The synthesis of 1-indanones, which are structurally related to “this compound”, often involves reactions with α,β-unsaturated esters with arylboronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1H-inden-1-one, a core structure in “this compound”, include a molecular weight of 132.1592 .
Scientific Research Applications
Synthesis and Characterization
4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one and its derivatives have been subjects of intense research due to their potential applications. Studies have focused on the synthesis, characterization, and reactivity of these compounds. For instance, Murthy et al. (2017) synthesized and characterized the compound 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) using a variety of techniques including X-ray diffraction, NMR, and ESI-MS. They also explored the molecule's nonlinear optical properties and conducted detailed theoretical studies on its reactivity and stability (Murthy et al., 2017).
Structural and Stability Studies
Structural analysis and stability studies of compounds structurally related to this compound have also been reported. For example, Shoair et al. (2015) focused on 5-Chloro-3-hydroxy-4-(phenylediazenyl)pyridine-2(1H)-one and its derivatives, providing insights into their geometrical structures and metal-ligand stability constants through potentiometric studies (Shoair, El-Shobaky, & Azab, 2015).
Applications in Non-linear Optics and Molecular Electronics
The applications of these compounds in fields like non-linear optics and molecular electronics have been a significant part of the research. Murthy et al. (2017) not only synthesized and characterized CFPDPPO but also explored its potential in non-linear optics by calculating its first hyperpolarizability. This indicates the compound's role in photonics and optoelectronics (Murthy et al., 2017).
Environmental and Biological Applications
Environmental and biological applications of these compounds have also been explored. Furukawa, Tomizuka, and Kamibayashi (1979) studied the bacterial metabolism of various polychlorinated biphenyls, providing insights into the environmental implications and degradation pathways of compounds related to this compound (Furukawa, Tomizuka, & Kamibayashi, 1979).
Mechanism of Action
Future Directions
The future directions in the research of “4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one” and its derivatives could involve further exploration of their pharmacological properties. For instance, 2,3-dihydro-1H-inden-1-one derivatives have shown potential as anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer disease agents .
Properties
IUPAC Name |
4-chloro-5-hydroxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUSSOKHQFNNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2557993.png)
![(S)-4-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B2557994.png)
![2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2557996.png)



![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558003.png)

![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2558005.png)
![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2558009.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)

![4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2558016.png)
